molecular formula C5H8ClNO B3032646 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole CAS No. 326829-08-7

3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

Cat. No.: B3032646
CAS No.: 326829-08-7
M. Wt: 133.57 g/mol
InChI Key: YMCWJQIZJIKFHO-UHFFFAOYSA-N
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Description

3-chloro-5,5-dimethyl-4,5-dihydroisoxazole is a useful research compound. Its molecular formula is C5H8ClNO and its molecular weight is 133.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Isoxazoline Derivatives as Anticancer Agents

Isoxazoline compounds, including derivatives of 3-chloro-4,5-dihydro-5,5-dimethyl-isoxazole, have been identified as important for medicinal chemistry, particularly in anticancer research. Natural products containing isoxazoline structures are explored for their potential as chemotherapeutic agents, with a focus on their isolation, synthetic pathways, and structural-activity relationships. This research highlights the importance of isoxazoline derivatives in developing novel anticancer drugs, emphasizing the role of stereochemical aspects in determining their anticancer activity (Kaur et al., 2014).

Building Blocks for Organic Synthesis

4-Isoxazolines, including 3-chloro-4,5-dihydro-5,5-dimethyl-isoxazoline, serve as versatile scaffolds in organic synthesis. Their rich reactivity profile makes them suitable for constructing both cyclic and acyclic compounds. The synthesis and reactivity of 4-isoxazolines are covered, showcasing their utility in creating diverse molecular architectures (Melo, 2010).

Isoxazole Alkaloids from Natural Sources

The study of isoxazole alkaloids, which are derived from natural sources including plants, insects, bacteria, and fungi, reveals a small yet diverse group of compounds. These compounds, including those related to 3-chloro-4,5-dihydro-5,5-dimethyl-isoxazole, are explored for their simple to complex structures and potential biological activities. The review highlights the importance of these alkaloids in various applications, including their use as antibiotics and toxins (Rahbaek & Christophersen, 2001).

Ectoparasiticides in Veterinary Medicine

Isoxazolines, including those related to 3-chloro-4,5-dihydro-5,5-dimethyl-isoxazole, have been identified as a novel class of ectoparasiticides with potent inhibitory effects on certain neural receptors of invertebrates. This has led to their application in controlling ectoparasites such as fleas, ticks, and mites in veterinary medicine. The comprehensive review covers their pharmacodynamics, pharmacokinetics, and safety, providing valuable information for veterinary practitioners (Zhou et al., 2021).

Synthesis and Antioxidant Properties

The research on the facile synthesis and antioxidant evaluation of isoxazolone derivatives, including those structurally related to 3-chloro-4,5-dihydro-5,5-dimethyl-isoxazole, demonstrates their significance in medicinal chemistry. These derivatives are explored for their biological and medicinal properties, with a focus on their roles as intermediates in synthesizing heterocycles and undergoing chemical transformations. The study presents a method for synthesizing 4-arylmethylideneisoxazol-5(4H)-ones, highlighting their potential antioxidant properties (Laroum et al., 2019).

Safety and Hazards

Like most organic compounds, Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- may pose certain potential risks to humans. Therefore, it’s important to follow general laboratory safety procedures when handling this compound, such as wearing appropriate protective equipment (gloves, glasses, lab coat, etc.) .

Properties

IUPAC Name

3-chloro-5,5-dimethyl-4H-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCWJQIZJIKFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470228
Record name Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326829-08-7
Record name Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Reactant of Route 2
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Reactant of Route 3
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Reactant of Route 4
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Reactant of Route 5
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Reactant of Route 6
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.